molecular formula C16H19N3O B7509583 (4-Imidazol-1-ylphenyl)-(3-methylpiperidin-1-yl)methanone

(4-Imidazol-1-ylphenyl)-(3-methylpiperidin-1-yl)methanone

Cat. No. B7509583
M. Wt: 269.34 g/mol
InChI Key: OVSOZERSEDNEPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-Imidazol-1-ylphenyl)-(3-methylpiperidin-1-yl)methanone, also known as MP-10, is a synthetic compound that has been studied for its potential use in scientific research. MP-10 is a kappa opioid receptor agonist, which means it can activate this receptor in the brain and produce certain effects.

Mechanism of Action

(4-Imidazol-1-ylphenyl)-(3-methylpiperidin-1-yl)methanone works by activating the kappa opioid receptor in the brain. This receptor is involved in regulating pain, stress, and mood. When activated, the kappa opioid receptor can produce analgesic effects and alter behavior. However, prolonged activation of this receptor can also produce negative side effects, such as dysphoria and aversion.
Biochemical and Physiological Effects:
(4-Imidazol-1-ylphenyl)-(3-methylpiperidin-1-yl)methanone has been shown to produce a variety of biochemical and physiological effects in animal models. These effects include analgesia, sedation, and changes in behavior related to anxiety and depression. (4-Imidazol-1-ylphenyl)-(3-methylpiperidin-1-yl)methanone has also been shown to alter the activity of certain neurotransmitter systems in the brain, such as the dopamine and serotonin systems.

Advantages and Limitations for Lab Experiments

(4-Imidazol-1-ylphenyl)-(3-methylpiperidin-1-yl)methanone has several advantages for use in lab experiments. It is a selective kappa opioid receptor agonist, which means it can be used to study the specific effects of activating this receptor. (4-Imidazol-1-ylphenyl)-(3-methylpiperidin-1-yl)methanone is also relatively stable and easy to synthesize. However, there are also limitations to using (4-Imidazol-1-ylphenyl)-(3-methylpiperidin-1-yl)methanone in lab experiments. It can produce negative side effects, such as dysphoria and aversion, which can complicate the interpretation of results. (4-Imidazol-1-ylphenyl)-(3-methylpiperidin-1-yl)methanone is also not suitable for use in human studies due to its potential for producing negative side effects.

Future Directions

There are several future directions for research on (4-Imidazol-1-ylphenyl)-(3-methylpiperidin-1-yl)methanone. One area of interest is its potential use in treating addiction to drugs such as cocaine and opioids. (4-Imidazol-1-ylphenyl)-(3-methylpiperidin-1-yl)methanone has been shown to reduce drug-seeking behavior in animal models, and further research could explore its potential as a treatment for addiction in humans. Another area of interest is the development of new kappa opioid receptor agonists that produce fewer negative side effects than (4-Imidazol-1-ylphenyl)-(3-methylpiperidin-1-yl)methanone. These compounds could be used to study the specific effects of activating the kappa opioid receptor without producing unwanted side effects. Additionally, further research could explore the potential of (4-Imidazol-1-ylphenyl)-(3-methylpiperidin-1-yl)methanone as a treatment for other conditions, such as chronic pain and mood disorders.

Synthesis Methods

(4-Imidazol-1-ylphenyl)-(3-methylpiperidin-1-yl)methanone can be synthesized using a variety of methods, including a reaction between 4-imidazol-1-ylbenzaldehyde and 3-methylpiperidine. Other methods involve using different starting materials or modifying the reaction conditions to produce different forms of (4-Imidazol-1-ylphenyl)-(3-methylpiperidin-1-yl)methanone.

Scientific Research Applications

(4-Imidazol-1-ylphenyl)-(3-methylpiperidin-1-yl)methanone has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been shown to produce analgesic effects in animal models, as well as produce certain behavioral effects related to anxiety and depression. (4-Imidazol-1-ylphenyl)-(3-methylpiperidin-1-yl)methanone has also been studied for its potential use in treating addiction to drugs such as cocaine and opioids.

properties

IUPAC Name

(4-imidazol-1-ylphenyl)-(3-methylpiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O/c1-13-3-2-9-18(11-13)16(20)14-4-6-15(7-5-14)19-10-8-17-12-19/h4-8,10,12-13H,2-3,9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVSOZERSEDNEPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C(=O)C2=CC=C(C=C2)N3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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